7-fluoro-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid
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Overview
Description
7-fluoro-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is an organic compound belonging to the class of benzopyrans This compound is characterized by the presence of a fluorine atom at the 7th position, a carboxylic acid group at the 1st position, and a dihydro structure, indicating partial saturation of the benzopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with a fluorinated benzene derivative.
Cyclization: The benzene derivative undergoes cyclization to form the benzopyran ring. This step may involve the use of catalysts such as Lewis acids.
Hydrogenation: Partial hydrogenation of the benzopyran ring is carried out to achieve the dihydro structure. This step is typically performed under hydrogen gas in the presence of a palladium or platinum catalyst.
Carboxylation: Introduction of the carboxylic acid group is achieved through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, is common to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydro positions, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can further saturate the benzopyran ring or reduce the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or fully saturated benzopyrans.
Substitution: Formation of various substituted benzopyrans depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 7-fluoro-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand the binding mechanisms of fluorinated compounds with proteins and nucleic acids.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
Mechanism of Action
The mechanism of action of 7-fluoro-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to modulation of enzyme activity or receptor binding, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid
- 7-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid
- 7-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid
Uniqueness
Compared to its analogs, 7-fluoro-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size allow for strong interactions with biological targets, often leading to enhanced biological activity and stability.
Properties
CAS No. |
2639418-81-6 |
---|---|
Molecular Formula |
C10H9FO3 |
Molecular Weight |
196.2 |
Purity |
95 |
Origin of Product |
United States |
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